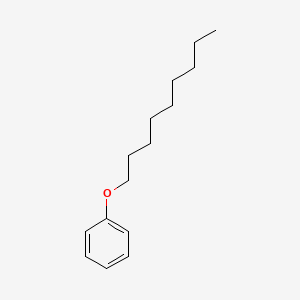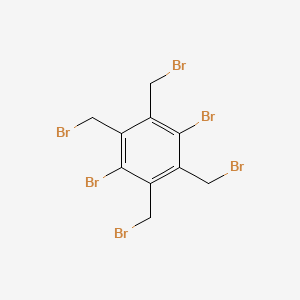![molecular formula C7H7N3O2 B3051939 (Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE CAS No. 3718-21-6](/img/structure/B3051939.png)
(Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-[(2-Nitrophenyl)methylidene]hydrazine is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a nitrophenyl group attached to a methylidenehydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(2-Nitrophenyl)methylidene]hydrazine typically involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+Hydrazine Hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
(Z)-[(2-Nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Oxidation: Potassium permanganate, dichloromethane solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: (Z)-[(2-Aminophenyl)methylidene]hydrazine.
Oxidation: Azines or other oxidized derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
(Z)-[(2-Nitrophenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
作用機序
The mechanism of action of (Z)-[(2-Nitrophenyl)methylidene]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
(Z)-[(2-Aminophenyl)methylidene]hydrazine: Similar structure but with an amino group instead of a nitro group.
(Z)-[(4-Nitrophenyl)methylidene]hydrazine: Similar structure but with the nitro group in the para position.
Uniqueness
(Z)-[(2-Nitrophenyl)methylidene]hydrazine is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para-substituted counterpart.
特性
CAS番号 |
3718-21-6 |
|---|---|
分子式 |
C7H7N3O2 |
分子量 |
165.15 g/mol |
IUPAC名 |
(E)-(2-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-5H,8H2/b9-5+ |
InChIキー |
SDYNELWVLWBQGA-WEVVVXLNSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN)[N+](=O)[O-] |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/N)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NN)[N+](=O)[O-] |
| 3718-21-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)






![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)
![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)

